Felinine, (+/-)-
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Overview
Description
Felinine, also known as ®-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid, is an amino acid found in cat urine. It is a precursor to the putative cat pheromone and thiol called 3-mercapto-3-methylbutan-1-ol (MMB). Felinine is excreted by some Felidae species, including bobcats, Chinese desert cats, the kodkod, and domestic cats .
Preparation Methods
Felinine synthesis begins in the liver through a condensation reaction of glutathione and isopentenyl pyrophosphate to form 3-methylbutanolglutathionine (3-MBG). This compound is then converted to 3-methylbutanol-cysteinylglycine (MBCG) by γ-glutamyl transpeptidase (γ-GTP). Finally, MBCG is hydrolyzed to felinine and glycine by carboxylesterase 5A, or cauxin .
Chemical Reactions Analysis
Felinine undergoes various chemical reactions, including:
Oxidation: Felinine can be oxidized to form different derivatives.
Hydrolysis: The hydrolysis of MBCG to felinine and glycine is a key reaction in its biosynthesis.
Substitution: Felinine can undergo substitution reactions to form various derivatives, including N-acetylfelinine.
Scientific Research Applications
Felinine has several scientific research applications:
Chemistry: Felinine is studied for its unique chemical properties and reactions.
Biology: It is used to understand the biochemical pathways in cats and other Felidae species.
Medicine: Research on felinine can provide insights into the metabolic processes and potential medical applications.
Mechanism of Action
Felinine synthesis starts in the liver and involves several enzymatic reactions. The key enzymes include γ-glutamyl transpeptidase (γ-GTP) and carboxylesterase 5A (cauxin). These enzymes convert 3-MBG to MBCG and then to felinine and glycine. The high concentration of felinine in urine is regulated by testosterone levels .
Comparison with Similar Compounds
Felinine is unique due to its role in producing the strong odor in cat urine. Similar compounds include:
3-Mercapto-3-methylbutan-1-ol (MMB): A thiol derived from felinine.
N-Acetylfelinine: A derivative of felinine found in cat excrement.
Felinylglycine: Another derivative of felinine.
Felinine’s uniqueness lies in its specific role in cat biochemistry and its contribution to the characteristic odor of cat urine.
Properties
IUPAC Name |
2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFERABFGYYJODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)SCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168639-57-4 |
Source
|
Record name | Felinine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168639574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FELININE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38H7SG9W7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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